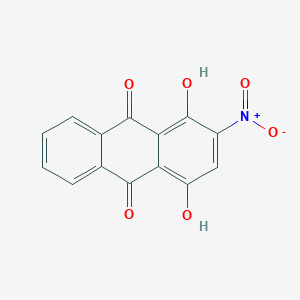![molecular formula C21H27N3O B3838097 N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3838097.png)
N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide
Descripción general
Descripción
N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide, commonly known as DAB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAB belongs to the class of hydrazones and has been found to exhibit promising antitumor, antifungal, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of DAB is not fully understood. However, it has been proposed that DAB induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. DAB has also been found to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
DAB has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the production of pro-inflammatory cytokines. DAB has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DAB in lab experiments is its potent antitumor, antifungal, and antimicrobial activities. DAB is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, DAB has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DAB is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for DAB research. One potential direction is to investigate the use of DAB in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of DAB as a potential treatment for fungal and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of DAB and to identify its potential therapeutic targets.
Conclusion
In conclusion, N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide, or DAB, is a synthetic compound that has shown promising therapeutic potential in the field of scientific research. DAB exhibits potent antitumor, antifungal, and antimicrobial activities, and has low toxicity towards normal cells. While there are some limitations to using DAB in lab experiments, there are several future directions for research that may lead to the development of new and effective therapeutic agents.
Aplicaciones Científicas De Investigación
DAB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. DAB has also been found to possess antifungal and antimicrobial activities against several pathogenic organisms, including Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-4-14-24(15-5-2)20-12-8-18(9-13-20)16-22-23-21(25)19-10-6-17(3)7-11-19/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,25)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTASPSBHYJVSG-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)


![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)






![3-(2-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838091.png)
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone](/img/structure/B3838102.png)

